A-1208746 Cellular IC50 in H929 Myeloma Cells: Head-to-Head Comparison with A-1210477
In head-to-head cellular viability assays using the MCL-1-dependent H929 multiple myeloma cell line, A-1208746 demonstrates moderately enhanced potency relative to the closely related analog A-1210477. Both compounds kill H929 cells with IC50 values in the low micromolar range, but A-1208746 exhibits a lower IC50 than A-1210477 under identical experimental conditions [1]. This difference, while modest, reflects a structural optimization that improves cellular apoptotic efficacy.
| Evidence Dimension | Cell killing IC50 in H929 multiple myeloma cells |
|---|---|
| Target Compound Data | IC50 = 1.95 µM |
| Comparator Or Baseline | A-1210477 (IC50 = 2.24 µM) |
| Quantified Difference | A-1208746 exhibits ~13% lower IC50 (more potent) than A-1210477 |
| Conditions | H929 cells treated for 48 h; cell viability measured; n=3 independent experiments |
Why This Matters
For researchers evaluating which MCL-1 inhibitor to procure for cellular assays in H929 or related MCL-1-dependent models, the 13% potency advantage of A-1208746 over its structural analog A-1210477 may influence dose selection and experimental design.
- [1] TargetMol. A-1208746 Product Information; A-1210477 Product Information. Comparative IC50 data for H929 cells. View Source
